N-(4-(N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)sulfamoyl)phenyl)acetamide
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Overview
Description
N-(4-(N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)sulfamoyl)phenyl)acetamide is a complex organic compound characterized by its trifluoromethylphenyl group, thiazole ring, and sulfonamide linkage
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been reported to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The specific targets can vary depending on the substituents on the thiazole ring .
Mode of Action
For instance, they can block the biosynthesis of certain bacterial lipids . The specific interaction of this compound with its targets would depend on the nature and position of its substituents .
Biochemical Pathways
Thiazole derivatives are known to induce biological effects through various targets . The affected pathways and their downstream effects would depend on the specific targets of this compound.
Result of Action
Thiazole derivatives are known to have various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The specific effects of this compound would depend on its interaction with its targets and the resulting changes in the biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)sulfamoyl)phenyl)acetamide typically begins with the preparation of intermediate compounds that are gradually assembled through a series of organic reactions. Key steps often include:
Formation of the thiazole ring: : Typically involves the cyclization of a precursor compound with sulfur and a halogenated ketone or aldehyde.
Coupling with the trifluoromethylphenyl group: : This step often employs palladium-catalyzed cross-coupling reactions.
Attachment of the sulfonamide group: : Generally achieved through a nucleophilic substitution reaction with a sulfonyl chloride derivative.
Acetamide formation: : Usually involves the reaction of an amine with acetic anhydride under mild conditions.
Industrial Production Methods
On an industrial scale, the production of this compound would involve optimizing these synthetic steps for scalability, efficiency, and cost-effectiveness. Continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography, might be employed to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(4-(N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)sulfamoyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: : Introduction of oxygen-containing functional groups.
Reduction: : Hydrogenation or electron addition reactions.
Substitution: : Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: : Catalytic hydrogenation with palladium on carbon or lithium aluminum hydride.
Substitution: : Utilizing nucleophiles like amines, thiols, or halides under basic conditions.
Major Products
The products of these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.
Scientific Research Applications
N-(4-(N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)sulfamoyl)phenyl)acetamide finds applications in multiple scientific domains:
Chemistry: : As a building block in the synthesis of more complex molecules.
Biology: : Potential use as a bioactive molecule in the study of cellular pathways.
Medicine: : Exploration as a drug candidate for various therapeutic areas, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: : Possible applications in the development of advanced materials with specific properties, such as fluorinated polymers.
Comparison with Similar Compounds
N-(4-(N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)sulfamoyl)phenyl)acetamide is unique due to its specific combination of a trifluoromethyl group, thiazole ring, and sulfonamide linkage. Similar compounds include:
N-(4-(N-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)sulfamoyl)phenyl)acetamide: : Lacks the additional ethyl spacer.
4-(Trifluoromethyl)phenyl thiazole derivatives: : With variations in the side chains and functional groups.
Sulfonamide-based compounds: : Featuring different aromatic groups and linkages.
Conclusion
This compound stands out for its complex structure and versatile applications in scientific research, chemistry, biology, medicine, and industry. Its unique composition and reactivity make it an intriguing subject for further exploration.
Got more compounds or topics in mind? Let’s keep exploring!
Properties
IUPAC Name |
N-[4-[2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethylsulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3O3S2/c1-13(27)25-16-6-8-18(9-7-16)31(28,29)24-11-10-17-12-30-19(26-17)14-2-4-15(5-3-14)20(21,22)23/h2-9,12,24H,10-11H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBWKYTLMALYCIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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